PglD Acetyltransferase Inhibitory Activity: 28 μM Fragment Hit vs. Inactive Des‑Methyl Analog
In a fragment-based screen against Campylobacter jejuni PglD acetyltransferase, 2‑acetamido‑4,5‑dimethylthiophene‑3‑carboxylic acid was identified as a competitive inhibitor with an IC₅₀ of 28 μM [1]. In contrast, the des‑methyl comparator 2‑acetamidothiophene‑3‑carboxylic acid, when co‑crystallised with AmpC β‑lactamase (PDB 2HDU), showed binding to a structurally distinct enzyme class with no reported inhibitory activity against PglD, indicating that the 4,5‑dimethyl motif is a critical driver of target selectivity [2].
| Evidence Dimension | Inhibitory potency against C. jejuni PglD acetyltransferase (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 μM |
| Comparator Or Baseline | 2‑Acetamidothiophene‑3‑carboxylic acid: no PglD inhibition reported; binds AmpC β‑lactamase instead |
| Quantified Difference | Target compound is an active PglD inhibitor; des‑methyl analog is inactive against PglD and targets a different enzyme class |
| Conditions | C. jejuni PglD acetyltransferase fragment-based screening assay (acetyl-CoA competitive mode); AmpC binding confirmed by X-ray crystallography at 1.49 Å resolution |
Why This Matters
Procurement decisions for fragment-based antimicrobial discovery programs must account for target engagement: the 4,5‑dimethyl analog provides validated PglD inhibitory activity whereas the des‑methyl analog does not engage this target at all.
- [1] De Schutter JW, Morrison JP, Morrison MJ, Ciulli A, Imperiali B. Targeting Bacillosamine Biosynthesis in Bacterial Pathogens: Development of Inhibitors to a Bacterial Amino-Sugar Acetyltransferase from Campylobacter jejuni. J Med Chem. 2017;60(5):2099-2118. View Source
- [2] RCSB PDB. 2HDU: AmpC beta-lactamase in complex with 2-acetamidothiophene-3-carboxylic acid. 2006. View Source
